5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl-
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Overview
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl-: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Fusion with Purine Moiety: The triazole ring is then fused with a purine derivative through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Introduction of Functional Groups: The chlorophenyl, methyl, and propyl groups are introduced through substitution reactions, where appropriate reagents such as chlorobenzene, methyl iodide, and propyl bromide are used in the presence of strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis, and optimization of reaction conditions are common practices to enhance yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole or purine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, or alkoxides in the presence of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound’s potential interactions with biological macromolecules such as proteins and nucleic acids are studied. It may serve as a probe or ligand in biochemical assays to investigate enzyme activities, receptor binding, or cellular pathways.
Medicine
The compound’s structural features suggest potential pharmacological activities. It may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent. Preclinical studies may focus on its efficacy, toxicity, and mechanism of action in various disease models.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the formulation of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl- is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation may occur through inhibition, activation, or alteration of the target’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-ethyl-: Similar structure with an ethyl group instead of a propyl group.
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-butyl-: Similar structure with a butyl group instead of a propyl group.
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-isopropyl-: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
The uniqueness of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl- lies in its specific combination of functional groups and the resulting chemical properties The presence of the propyl group, along with the chlorophenyl and methyl groups, may confer distinct reactivity, binding affinity, and biological activity compared to its analogs
Properties
CAS No. |
135445-81-7 |
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Molecular Formula |
C16H15ClN6O |
Molecular Weight |
342.78 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H15ClN6O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-6-4-5-7-11(10)17/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
SFSZOZRCNBNBGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4Cl)N(C=N2)C |
Origin of Product |
United States |
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